REACTION_SMILES
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[Br:12][c:13]1[cH:14][c:15]([OH:20])[cH:16][c:17]([Cl:19])[cH:18]1.[C:21](=[O:22])([O-:23])[O-:24].[CH3:29][N:30]1[CH2:31][CH2:32][CH2:33][C:34]1=[O:35].[Cl-:27].[Cl:1][c:2]1[c:3]([N+:9](=[O:10])[O-:11])[cH:4][cH:5][cH:6][c:7]1[Cl:8].[K+:25].[K+:26].[NH4+:28]>>[c:2]1([O:20][c:15]2[cH:14][c:13]([Br:12])[cH:18][c:17]([Cl:19])[cH:16]2)[c:3]([N+:9](=[O:10])[O-:11])[cH:4][cH:5][cH:6][c:7]1[Cl:8]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Oc1cc(Cl)cc(Br)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN1CCCC1=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cl-]
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=[N+]([O-])c1cccc(Cl)c1Cl
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
[K+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
|
Smiles
|
[NH4+]
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Name
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|
Type
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product
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Smiles
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O=[N+]([O-])c1cccc(Cl)c1Oc1cc(Cl)cc(Br)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |